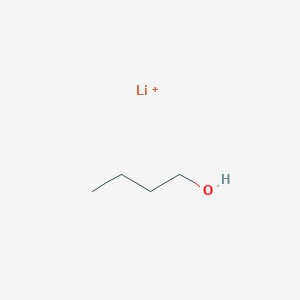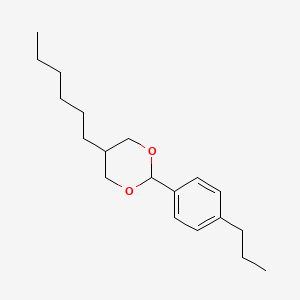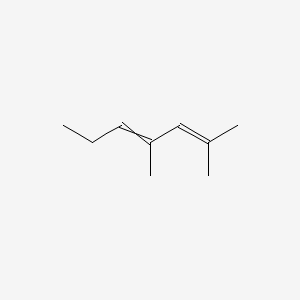
2,4-Dimethyl-2,4-heptadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-2,4-heptadiene is an organic compound with the molecular formula C9H16. It is a type of diene, which means it contains two double bonds. This compound is characterized by its two methyl groups attached to the second and fourth carbon atoms in the heptadiene chain. It is a colorless liquid at room temperature and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethyl-2,4-heptadiene can be synthesized through several methods. One common method involves the dehydrohalogenation of this compound halides. This reaction typically requires a strong base, such as potassium tert-butoxide, and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic dehydrogenation of suitable precursors. This process involves the use of metal catalysts, such as palladium or platinum, at elevated temperatures. The reaction conditions are carefully controlled to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-2,4-heptadiene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or diols.
Reduction: Hydrogenation of this compound can yield saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation typically uses hydrogen gas (H2) and a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products
Oxidation: Epoxides and diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,4-Dimethyl-2,4-heptadiene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the behavior of dienes in biological systems.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-2,4-heptadiene in chemical reactions involves the interaction of its double bonds with various reagents. For example, in oxidation reactions, the double bonds react with oxidizing agents to form epoxides or diols. In hydrogenation reactions, the double bonds are reduced to single bonds, resulting in saturated hydrocarbons. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
2,4-Dimethyl-2,4-heptadiene can be compared with other similar compounds, such as:
2,5-Heptadiene: Another diene with double bonds at different positions.
2,6-Dimethyl-2,5-heptadiene-4-one: A related compound with a ketone functional group.
1,3-Butadiene: A simpler diene with two double bonds separated by a single bond.
The uniqueness of this compound lies in its specific structure, which influences its reactivity and applications
Properties
CAS No. |
74421-05-9 |
|---|---|
Molecular Formula |
C9H16 |
Molecular Weight |
124.22 g/mol |
IUPAC Name |
2,4-dimethylhepta-2,4-diene |
InChI |
InChI=1S/C9H16/c1-5-6-9(4)7-8(2)3/h6-7H,5H2,1-4H3 |
InChI Key |
FFLHUMMPCUSQSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(C)C=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


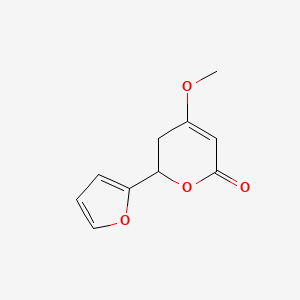
![N-(2-ethoxy-1,3-benzothiazol-6-yl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B14447435.png)
![Propanedioic acid, [(cyclohexylamino)methylene]-, diethyl ester](/img/structure/B14447440.png)
![N-[2-(Azepan-1-yl)ethyl]-N'-phenylurea](/img/structure/B14447447.png)
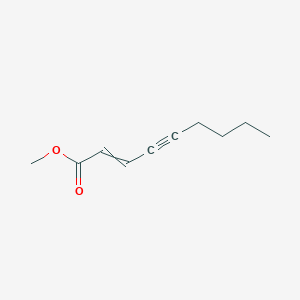
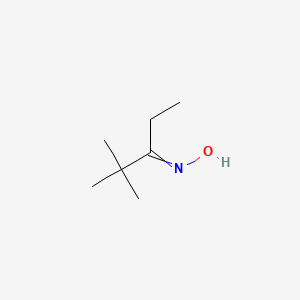
![S-[(2,4,6-Trimethylphenyl)methyl]-L-cysteine](/img/structure/B14447463.png)
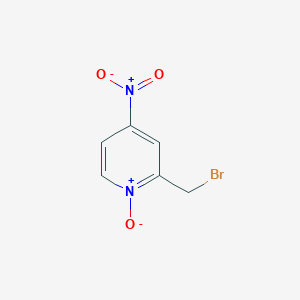
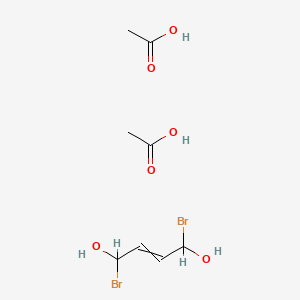

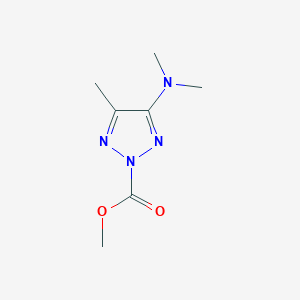
![3-[Dimethyl(pentyl)silyl]propanoic acid](/img/structure/B14447507.png)
